

Technical Guide: Spiro[chroman-2,4'-piperidin]-6-ol

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Compound of Interest

Compound Name: Spiro[chroman-2,4'-piperidin]-6-OL

CAS No.: 1174924-16-3

Cat. No.: B3217111

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Executive Summary

Spiro[chroman-2,4'-piperidin]-6-ol (CAS: Variable based on salt/protection) represents a high-value pharmacophore characterized by a spiro-fusion between a chroman ring and a piperidine ring at the C2 and C4' positions, respectively. Distinguished by the hydroxyl group at the C6 position of the chroman, this molecule serves as a versatile "privileged structure" capable of binding diverse biological targets, including G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and viral proteases.

Its utility stems from its intrinsic 3D-structural complexity (high

), which offers superior solubility and target selectivity compared to flat aromatic scaffolds. This guide outlines the core properties, synthesis, and experimental handling of this scaffold.[1][2][3]

Chemical Identity & Physicochemical Profile[2][4][5]

The spiro[chroman-2,4'-piperidine] core restricts the conformational flexibility of the piperidine ring, locking the nitrogen vector relative to the aromatic domain. The 6-hydroxyl group provides

a critical handle for hydrogen bonding or further derivatization (e.g., etherification to modulate lipophilicity).

Structural Specifications

Property	Value / Description
IUPAC Name	Spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidin]-6-ol
Molecular Formula	C ₁₃ H ₁₇ NO ₂
Molecular Weight	219.28 g/mol
Core Scaffold	Spiro[chroman-2,4'-piperidine]
Key Functional Groups	Phenolic -OH (C6), Secondary Amine (Piperidine), Ether (Chroman)
Chirality	Achiral (due to symmetry at C2/C4' unless substituted asymmetrically elsewhere)

Physicochemical Properties (Predicted & Experimental Consensus)

Note: Values refer to the free base unless otherwise noted.

Parameter	Value	Significance
cLogP	~1.5 – 1.9	Optimal for oral bioavailability (Rule of 5 compliant).
TPSA	~43 Å ²	Indicates good membrane permeability.
pKa (Base)	~9.5 (Piperidine NH)	Exists predominantly as a cation at physiological pH.
pKa (Acid)	~10.0 (Phenolic OH)	Ionizes only at high pH; H-bond donor at pH 7.4.
Solubility	Moderate (Water); High (DMSO, MeOH)	Salt formation (HCl, TFA) significantly enhances aqueous solubility.

Synthetic Methodologies

The synthesis of **Spiro[chroman-2,4'-piperidin]-6-ol** typically proceeds via the Kabbe Condensation, followed by reduction. This route is preferred for its scalability and access to the spiro-quaternary carbon.

Primary Synthetic Route (Kabbe Condensation)

This protocol describes the formation of the spiro-chromanone intermediate, followed by reduction to the chroman.

Reagents:

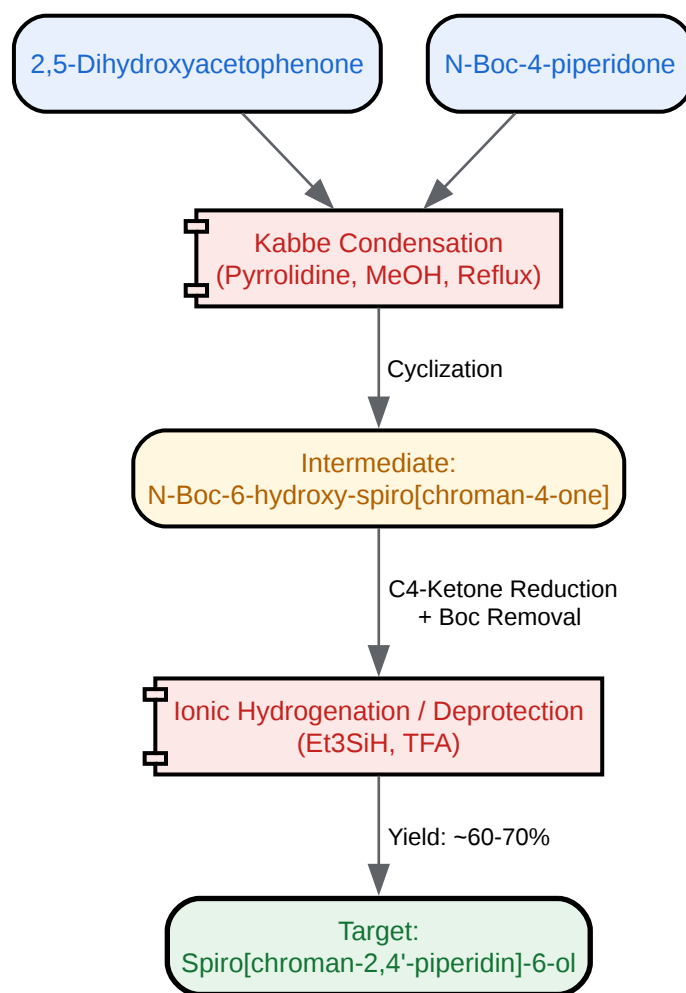
- Starting Material A: 2,5-Dihydroxyacetophenone (provides the 6-OH and chroman oxygen).
- Starting Material B: N-Boc-4-piperidone (provides the piperidine ring).
- Catalyst: Pyrrolidine (or morpholine) + Propionic acid.
- Reductant: Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA).

Step-by-Step Protocol:

- Condensation: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) and N-Boc-4-piperidone (1.2 eq) in methanol. Add pyrrolidine (0.5 eq). Reflux for 4–6 hours.
 - Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Formation of an enamine intermediate followed by hetero-Michael addition and cyclization.
 - Product: N-Boc-6-hydroxy-spiro[chroman-4-one-2,4'-piperidine].
- Reduction (Deoxygenation): Dissolve the chromanone intermediate in TFA (excess, serves as solvent and deprotecting agent). Add Et₃SiH (3.0 eq) dropwise at 0°C.
 - Reaction: Stir at room temperature for 12 hours. This simultaneously removes the Boc group and reduces the C4 ketone to a methylene group via ionic hydrogenation.
- Workup: Quench with saturated NaHCO₃ (to pH ~8). Extract with Ethyl Acetate (EtOAc).[\[8\]](#)[\[9\]](#)[\[10\]](#) Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purification: Silica gel column chromatography (DCM:MeOH:NH₃ gradient).

Visualization of Synthetic Logic

The following diagram illustrates the flow from raw materials to the final scaffold.



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Caption: Synthesis of **Spiro[chroman-2,4'-piperidin]-6-ol** via Kabbe Condensation and Ionic Hydrogenation.

Biological Relevance & Pharmacophore Mapping

The **Spiro[chroman-2,4'-piperidin]-6-ol** scaffold is a "privileged structure" because it mimics the turn geometries found in peptide ligands and provides a rigid framework for displaying pharmacophores.

Key Binding Interactions

- Piperidine Nitrogen (Basic Center): At physiological pH, the protonated amine forms a critical salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g., Asp3.32 in Aminergic GPCRs).

- Chroman Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA).
- 6-Hydroxyl Group: A versatile Hydrogen Bond Donor/Acceptor (HBD/HBA). In GPR119 agonists, this position is often substituted with a carbamate or ether to reach hydrophobic sub-pockets.
- Spiro-Carbon (C2/C4'): Creates a perpendicular orientation between the phenyl ring and the piperidine ring, critical for selectivity against flat off-targets (e.g., hERG channel).

Known Target Classes

- GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes).[2] The spiro-core replaces the classical piperidine-aryl ether linker.
- SARS-CoV-2 PLPro Inhibitors: Recent studies identify spiro[chroman-2,4'-piperidine] derivatives as non-covalent inhibitors of the Papain-like Protease.[10]
- Opioid & Sigma Receptors: The 4-phenylpiperidine structural motif embedded in the spiro system confers affinity for μ -opioid and sigma-1 receptors.

Signaling Pathway Visualization (GPR119 Example)

This diagram depicts the downstream effects when a spiro-chroman derivative activates GPR119.



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Caption: Mechanism of Action for Spiro-Chroman derivatives acting as GPR119 Agonists in metabolic regulation.[1]

Experimental Protocols for Validation

Solubility & LogD Determination (Shake-Flask Method)

To validate the "drug-like" properties of the 6-OH scaffold.

- Preparation: Prepare a 10 mM stock solution of **Spiro[chroman-2,4'-piperidin]-6-ol** in DMSO.
- Partitioning: Add 10 μ L stock to a vial containing 495 μ L 1-Octanol and 495 μ L PBS (pH 7.4).
- Equilibration: Shake at 25°C for 24 hours. Centrifuge at 3000 rpm for 10 minutes to separate phases.
- Quantification: Analyze both phases via LC-MS/MS.
- Calculation:
 - Target Range: 1.0 – 3.0 for optimal oral absorption.

Metabolic Stability (Liver Microsomes)

Since the 6-OH is a potential site for Phase II conjugation (Glucuronidation).

- Incubation: Incubate compound (1 μ M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
- Analysis: Centrifuge and analyze supernatant by LC-MS/MS.
- Metric: Calculate Intrinsic Clearance () based on the depletion half-life ().

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive agent.^{[3][4]}

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl or amine.
- Solubility: Soluble in DMSO (>50 mM). Dissolve in aqueous buffers only immediately prior to use; acidification (HCl) aids aqueous solubility.

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